butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals under specific conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves its interaction with various molecular targets. The compound’s furan ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA.
Comparison with Similar Compounds
Similar Compounds
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives: These compounds share a similar furan-based structure and exhibit comparable biological activities.
Indole derivatives: Although structurally different, indole derivatives also show a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the furan ring makes it particularly effective in antimicrobial applications .
Properties
Molecular Formula |
C25H21N3O6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H21N3O6/c1-2-3-13-33-25(30)17-7-9-20(10-8-17)27-24(29)19(16-26)15-22-11-12-23(34-22)18-5-4-6-21(14-18)28(31)32/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)/b19-15+ |
InChI Key |
LVKHJQGNSSXFSU-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.